molecular formula C6H12O2 B177011 1-Hydroxy-4-methylpentan-3-one CAS No. 132350-33-5

1-Hydroxy-4-methylpentan-3-one

Cat. No.: B177011
CAS No.: 132350-33-5
M. Wt: 116.16 g/mol
InChI Key: PWKGUHIWXLFLFN-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methylpentan-3-one is an organic compound with the molecular formula C6H12O2 It is a ketone with a hydroxyl group attached to the fourth carbon atom and a methyl group attached to the second carbon atom

Scientific Research Applications

1-Hydroxy-4-methylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

“1-Hydroxy-4-methylpentan-3-one” is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. Inhalation can be harmful and may cause drowsiness or dizziness. It is also suspected of causing cancer if inhaled .

Mechanism of Action

Biochemical Pathways

, it’s worth noting that similar compounds often participate in various metabolic pathways. For instance, a related compound, 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase (HDR), plays a crucial role in the methylerythritol phosphate (MEP) pathway, which is involved in terpenoid biosynthesis .

Action Environment

The action, efficacy, and stability of 1-Hydroxy-4-methylpentan-3-one can be influenced by various environmental factors . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. It’s also worth noting that safety data suggests that this compound should be used only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylpentan-3-one can be synthesized through several methods. One common method involves the aldol condensation of acetone with formaldehyde, followed by hydrogenation. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 8-10.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-3-pentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form 4-methylpentan-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.

Major Products Formed:

    Oxidation: 4-Methyl-3-pentanone.

    Reduction: 4-Methylpentan-3-ol.

    Substitution: 4-Methyl-3-pentanone derivatives with various substituents.

Comparison with Similar Compounds

1-Hydroxy-4-methylpentan-3-one can be compared with other similar compounds such as:

    4-Hydroxy-4-methyl-2-pentanone: This compound has a similar structure but differs in the position of the hydroxyl group.

    4-Methyl-3-pentanone: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Methylpentan-3-ol: This compound has a hydroxyl group instead of a ketone group, affecting its chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-hydroxy-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKGUHIWXLFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132350-33-5
Record name 1-hydroxy-4-methylpentan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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